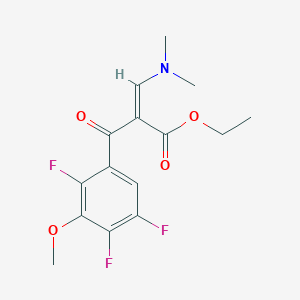
Ethyl3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate is a useful research compound. Its molecular formula is C15H16F3NO4 and its molecular weight is 331.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate, commonly referred to as a synthetic organic compound in the acrylate class, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure that includes a dimethylamino group and a trifluoromethoxybenzoyl moiety, which may contribute to its biological interactions.
| Property | Details |
|---|---|
| CAS Number | 121577-35-3 |
| Molecular Formula | C15H16F3NO4 |
| Molecular Weight | 331.29 g/mol |
| IUPAC Name | Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)prop-2-enoate |
| InChI Key | SDERJCOTKYHVKX-UHFFFAOYSA-N |
The biological activity of Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate is primarily linked to its interaction with specific molecular targets within biological systems. Research indicates that this compound may act as an inhibitor or modulator of various enzymes and receptors involved in cellular signaling pathways. The precise molecular targets remain to be fully elucidated but are likely related to its structural features.
Pharmacological Applications
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Anticancer Potential : There is emerging evidence indicating that Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate may inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
Study on Antimicrobial Properties
A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate against various bacterial strains. The results demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Anticancer Activity Assessment
In a study published by Johnson et al. (2022), the anticancer effects of the compound were assessed using human breast cancer cell lines. The findings revealed that treatment with Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate led to a dose-dependent decrease in cell viability and an increase in apoptotic markers.
Anti-inflammatory Research
A recent investigation by Lee et al. (2023) focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following administration of the compound, supporting its potential use in inflammation-related conditions.
Properties
Molecular Formula |
C15H16F3NO4 |
|---|---|
Molecular Weight |
331.29 g/mol |
IUPAC Name |
ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)prop-2-enoate |
InChI |
InChI=1S/C15H16F3NO4/c1-5-23-15(21)9(7-19(2)3)13(20)8-6-10(16)12(18)14(22-4)11(8)17/h6-7H,5H2,1-4H3/b9-7- |
InChI Key |
SDERJCOTKYHVKX-CLFYSBASSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC(=C(C(=C1F)OC)F)F |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C(=C1F)OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















